Coefficient of Thermal Expansion (CTE): APAB-based PEsI vs. PDA-based PEsI and Copper Foil
Poly(ester imide) (PEsI) films derived from APAB exhibit an extremely low linear coefficient of thermal expansion (CTE) that is comparable to systems based on the more rigid p-phenylenediamine (PDA) and significantly lower than that of copper foil [1]. This performance is attributed to the para-ester linkage in APAB, which promotes in-plane orientation during thermal imidization [2].
| Evidence Dimension | Linear Coefficient of Thermal Expansion (CTE) |
|---|---|
| Target Compound Data | 3.3 ppm K⁻¹ (for TAHQ/APAB PEsI system) |
| Comparator Or Baseline | 3.2 ppm K⁻¹ (for TAHQ/PDA PEsI system); ~17-20 ppm K⁻¹ (Copper foil) |
| Quantified Difference | APAB-based CTE is 0.1 ppm K⁻¹ higher than PDA-based CTE, and approximately 14-17 ppm K⁻¹ lower than copper foil. |
| Conditions | TAHQ-based poly(ester imide) films, thermally imidized. |
Why This Matters
This ultra-low CTE is critical for minimizing thermal stress and warpage in multi-layer flexible printed circuit boards (FPCs), where the polymer film must match the expansion of the copper conductive layer to ensure reliability.
- [1] Hasegawa, M., et al. (2006). Poly(ester imide)s Possessing Low Coef-cient of Thermal Expansion and Low Water Absorption. High Performance Polymers, 18(5), 697-717. View Source
- [2] Hasegawa, M., et al. (2007). Poly(ester imide)s Possessing Low CTE and Low Water Absorption (II). Effect of Substituents. Polymer Journal, 39(6), 610-621. View Source
